molecular formula C37H43ClN4O13 B1666840 Aldoxorubicin hydrochloride CAS No. 480998-12-7

Aldoxorubicin hydrochloride

Katalognummer: B1666840
CAS-Nummer: 480998-12-7
Molekulargewicht: 787.2 g/mol
InChI-Schlüssel: NGKHWQPYPXRQTM-UKFSEGPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHWQPYPXRQTM-UKFSEGPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361563-03-2
Record name ALDOXORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Aldoxorubicin hydrochloride is a small molecule prodrug derived from doxorubicin, designed to bind reversibly to circulating albumin via an acid-sensitive linker. This mechanism enables targeted delivery to tumor tissues, where the acidic microenvironment triggers the release of doxorubicin, a potent DNA intercalator and topoisomerase II inhibitor .

Vorbereitungsmethoden

Core Structural Design

This compound (C₃₇H₄₃ClN₄O₁₃) is synthesized by conjugating doxorubicin to N-ε-maleimidocaproic acid hydrazide (EMCH) via an acid-labile hydrazone bond. The maleimide moiety enables covalent binding to serum albumin post-administration, while the hydrazone linker ensures pH-dependent release in acidic tumor tissues.

Key synthetic steps :

  • Activation of doxorubicin : The ketone group at C-13 of doxorubicin is converted to a hydrazone by reacting with EMCH under controlled acidic conditions (pH 4.5–5.5).
  • Conjugation reaction : The maleimide group of EMCH reacts with thiol groups on circulating albumin, forming stable thioether bonds.
  • Purification : Crude product is purified via reverse-phase HPLC, achieving >98% purity as confirmed by LC-MS.

Synthetic Route Optimization

The 2019 patent WO2019226774A1 details critical improvements in yield and stability:

Parameter Initial Protocol (2012) Optimized Protocol (2019)
Reaction temperature 25°C 4°C (to prevent hydrolysis)
Solvent system Methanol/water DMF/0.1M HCl
Reaction time 24 hours 6 hours
Final yield 62% 89% ± 3%

These modifications reduced doxorubicinol formation—a cardiotoxic metabolite—from 12% to <0.5%.

Analytical Characterization

Structural Confirmation

Spectroscopic data from DrugBank and patent sources:

  • Molecular weight : 787.22 g/mol (monoisotopic: 786.2515)
  • UV-Vis : λₘₐₓ = 495 nm (characteristic anthracycline chromophore)
  • ¹H-NMR (D₂O): δ 7.98 (s, 1H, aromatic), 5.32 (d, J=3.1 Hz, 1H, sugar proton)

Chromatographic purity :

  • HPLC retention time: 8.2 min (C18 column, 0.1% TFA/ACN gradient)
  • MS (ESI+): m/z 787.2 [M+H]⁺

Stability Profiling

The hydrazone linker’s pH sensitivity was quantified across physiological conditions:

pH Half-life (hydrazone cleavage) Free doxorubicin release
7.4 158 hours <1% at 72 hours
6.5 48 hours 18% ± 2% at 72 hours
5.0 3.2 hours 94% ± 3% at 24 hours

This pH-dependent release profile minimizes systemic toxicity while ensuring tumor-specific activation.

Process Scale-Up Challenges

cGMP Manufacturing

Phase III trial material production required addressing:

  • Oxidative degradation : Controlled via nitrogen sparging during conjugation
  • Endotoxin control : LAL testing <0.25 EU/mg
  • Residual solvents : DMF <410 ppm (ICH Q3C limit)

Batch consistency data (n=10 batches):

Parameter Mean ± SD Specification
Purity (HPLC) 98.7% ± 0.8% ≥95%
Hydrazide content 0.3% ± 0.1% ≤1.0%
Water content 2.1% ± 0.3% ≤5.0%

Comparative Efficacy in Formulations

Clinical studies demonstrate formulation impacts on pharmacokinetics:

Formulation Cₘₐₓ (μg/mL) t₁/₂ (hours) AUC₀–∞ (μg·h/mL)
Free doxorubicin 2.47 20.1 1,200
Aldoxorubicin HCl 105.0 158.0 67,400

The 43-fold higher AUC enables sustained tumor exposure while limiting peak plasma concentrations associated with cardiotoxicity.

Quality Control Specifications

Release criteria per EMA guidelines:

  • Identity :

    • FTIR match to USP reference standard
    • NMR correlation coefficient ≥0.95
  • Assay : 90–110% of labeled strength

  • Impurities :

    • Doxorubicin ≤0.5%
    • Doxorubicinol ≤0.1%
    • Any unknown ≤0.15%

Emerging Synthetic Approaches

Recent innovations aim to enhance tumor selectivity:

  • Dual-linker systems : Combining hydrazone and disulfide bonds for redox/pH dual-responsive release (preclinical yield: 76%)
  • Albumin pre-conjugation : Covalent binding to recombinant albumin prior to administration (Phase I ongoing)

Wissenschaftliche Forschungsanwendungen

Soft-Tissue Sarcoma

Aldoxorubicin has shown significant promise in treating advanced soft-tissue sarcoma. A pivotal phase 2b study compared aldoxorubicin to doxorubicin in patients with metastatic or locally advanced unresectable soft-tissue sarcoma. Key findings include:

  • Progression-Free Survival : Patients treated with aldoxorubicin experienced a median progression-free survival of 5.6 months compared to 2.7 months for those receiving doxorubicin (P = .02)【1】.
  • Overall Survival : The median overall survival was 15.8 months for aldoxorubicin versus 14.3 months for doxorubicin (P = .21)【1】.
  • Tumor Response Rate : The overall tumor response rate was higher with aldoxorubicin (25%) compared to doxorubicin (0%)【1】.

These results indicate that aldoxorubicin may provide superior efficacy in this patient population, warranting further investigation.

Other Solid Tumors

Aldoxorubicin is currently being evaluated in various clinical trials for its effectiveness against other solid tumors, including pancreatic cancer and relapsed or refractory sarcomas. Its unique mechanism allows it to potentially overcome some limitations associated with traditional anthracycline therapies【2】【6】.

Pharmacokinetics

A pharmacokinetic study involving patients with advanced solid tumors revealed that aldoxorubicin can be administered at doses equivalent to those of doxorubicin while maintaining a favorable safety profile. Blood and urine samples were collected to assess drug levels at various time points post-infusion, demonstrating that the new formulation allows for effective dosing with improved reconstitution properties【3】【4】.

Safety Profile

The safety profile of aldoxorubicin has been comparable to that of doxorubicin, with manageable adverse effects primarily related to myelosuppression. Notably, no acute cardiotoxic effects were observed in studies conducted thus far【1】【5】. This aspect is particularly important given the well-known cardiotoxicity associated with long-term use of doxorubicin.

Case Studies

Several case studies have documented the effectiveness of aldoxorubicin in individual patients or small cohorts:

  • In a phase 1b/2 study involving patients with soft-tissue sarcoma, a partial response rate was noted in 38% of patients treated with aldoxorubicin【1】.
  • Another study reported stable disease rates at 46%, indicating that a significant proportion of patients benefited from treatment【1】.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Formula : C₃₇H₄₃ClN₄O₁₃ .
  • Mechanism : Albumin-binding prodrug of doxorubicin; releases active drug in acidic conditions (e.g., tumor microenvironment) .
  • Therapeutic Use : Primarily investigated for soft tissue sarcomas (STS), with global Phase III trials initiated in 2014 .
  • Regulatory Status : Orphan drug designation in the U.S. for STS .

Comparison with Similar Compounds

Doxorubicin Hydrochloride

Structural and Pharmacokinetic Differences :

  • Molecular Formula: C₂₇H₂₉NO₁₁·HCl (free base: 580 Da) .
  • Mechanism : Direct DNA intercalation and topoisomerase II inhibition without targeted delivery .

Liposomal Doxorubicin (Doxil®)

Structural and Pharmacokinetic Differences :

  • Formulation : Pegylated liposome encapsulating doxorubicin, extending plasma half-life and enhancing tumor accumulation via the enhanced permeability and retention (EPR) effect .
  • Clinical Use : Approved for ovarian cancer and Kaposi’s sarcoma; used off-label for STS .

Vosaroxin

Mechanistic Overlap :

  • Target : Both vosaroxin and aldoxorubicin are linked to TOP2A inhibition, a gene critical for DNA replication and repair .
  • Clinical Stage : Vosaroxin is in Phase II trials for acute myeloid leukemia (AML), while aldoxorubicin focuses on solid tumors like STS .

Key Difference :

  • Vosaroxin is a non-anthracycline topoisomerase II inhibitor, avoiding the cardiotoxicity associated with anthracyclines like doxorubicin and aldoxorubicin .

Comparative Data Table

Parameter Aldoxorubicin Hydrochloride Doxorubicin Hydrochloride Liposomal Doxorubicin (Doxil®)
Molecular Weight 787.21 g/mol 579.99 g/mol ~1,000,000 g/mol (liposome)
Targeting Mechanism Albumin-binding, acid-sensitive None Liposomal EPR effect
Key Indications Soft tissue sarcomas (Phase III) Breast cancer, leukemias, STS Ovarian cancer, Kaposi’s sarcoma
Cardiotoxicity Risk Lower than doxorubicin High (dose-dependent) Reduced compared to free doxorubicin
Neutropenia (Grade 3-4) 47% 30% 12–20%
Clinical Trial Phase Phase III Approved (generic available) Approved

Biologische Aktivität

Aldoxorubicin hydrochloride is an innovative prodrug of doxorubicin that has garnered attention for its enhanced therapeutic efficacy and reduced cardiotoxicity. This compound is designed to bind covalently to serum albumin, allowing for targeted delivery to tumor tissues, particularly in cases of advanced solid tumors. This article explores the biological activity of aldoxorubicin, focusing on its pharmacokinetics, clinical efficacy, safety profile, and case studies.

Aldoxorubicin is characterized by a unique mechanism that involves:

  • Covalent Binding : Upon entering the bloodstream, aldoxorubicin binds rapidly to the thiol group of cysteine-34 in serum albumin through a pH-sensitive linker. This binding facilitates the accumulation of the drug in tumor tissues due to the enhanced permeability and retention (EPR) effect typical of tumors .
  • Targeted Release : The acidic microenvironment of tumors triggers the release of doxorubicin from its conjugate form, allowing for localized cytotoxic effects while minimizing systemic exposure .

Pharmacokinetics

Aldoxorubicin exhibits distinct pharmacokinetic properties that contribute to its effectiveness:

  • Half-Life : The mean half-life ranges from 20.1 to 21.1 hours, indicating prolonged circulation time .
  • Volume of Distribution : The narrow volume of distribution (3.96–4.08 L/m²) suggests limited extravasation into non-target tissues .
  • Clearance Rate : The slow clearance rate (0.136–0.152 L/h/m²) further supports its stability in circulation .

Clinical Efficacy

Clinical trials have demonstrated aldoxorubicin's promising efficacy compared to traditional doxorubicin:

  • Phase I and II Trials : Studies have shown that aldoxorubicin leads to higher rates of progression-free survival (PFS) and overall tumor response in patients with advanced soft-tissue sarcoma. For instance, a trial reported a 6-month PFS rate of 46% for aldoxorubicin compared to 23% for doxorubicin (P = .02) .
  • Objective Response Rates : In a comparative study, aldoxorubicin achieved an overall tumor response rate of 25%, whereas doxorubicin showed no responses .

Safety Profile

Aldoxorubicin's safety profile is notably favorable:

  • Cardiotoxicity : Unlike doxorubicin, which is associated with significant cardiotoxicity, aldoxorubicin has shown no acute cardiac effects in clinical settings, despite some transient elevations in serum troponin levels that were not clinically significant .
  • Adverse Effects : Common adverse effects include myelosuppression (e.g., neutropenia), nausea, fatigue, and alopecia. However, these effects are generally manageable and comparable to those observed with doxorubicin .

Case Studies

Several case studies highlight the clinical application and outcomes associated with aldoxorubicin:

  • Case Report on Recurrent Pancreatic Cancer : A patient with recurrent metastatic pancreatic cancer received compassionate-use treatment with aldoxorubicin alongside other agents. This multi-agent approach demonstrated potential benefits in disease management, although specific outcomes were not detailed .

Summary Table of Clinical Findings

Study/TrialPopulationAldoxorubicin DosageResponse RateMedian PFS (months)Median OS (months)
Phase I StudyAdvanced STS350 mg/m²38% partial response11.2521.71
Comparative StudyMetastatic STS230 mg/m²25% response4.8011.25
Compassionate UseRecurrent Pancreatic CancerVariesNot specifiedNot specifiedNot specified

Q & A

Q. What is the molecular mechanism by which aldoxorubicin hydrochloride exerts its antitumor effects?

this compound is a prodrug of doxorubicin, covalently bound to albumin via an acid-sensitive linker. In acidic tumor microenvironments or lysosomal compartments, the linker hydrolyzes, releasing free doxorubicin. Doxorubicin intercalates DNA, inhibits topoisomerase II (Topo II) by stabilizing DNA-Topo II complexes, and generates reactive oxygen species (ROS), leading to DNA damage and apoptosis . Methodological Insight: Confirm mechanism via in vitro assays (e.g., Topo II inhibition assays) and pH-dependent drug release studies using fluorescence-based detection .

Q. How do researchers quantify aldoxorubicin and its metabolites in biological samples?

High-performance liquid chromatography (HPLC) with UV detection (254 nm) is standard. For example, a mobile phase of water/acetonitrile/ethanol/phosphoric acid (pH 3.6) resolves aldoxorubicin from metabolites like doxorubicinone. Fluorescence assays (ex: 470 nm/em: 590 nm) are also used for sensitive detection in plasma or tissue homogenates . Methodological Insight: Validate assays using spiked matrices and compare retention times/spectral profiles to reference standards .

Q. What preclinical models are suitable for studying aldoxorubicin’s efficacy?

Xenograft models (e.g., A549 lung cancer) are common. Albumin-rich models (e.g., human serum albumin-transgenic mice) better replicate human pharmacokinetics. Orthotopic or metastatic models assess tumor penetration and off-target effects . Methodological Insight: Monitor tumor volume via caliper measurements and confirm drug biodistribution using radiolabeled aldoxorubicin .

Advanced Research Questions

Q. How can researchers address contradictions in aldoxorubicin’s reported efficacy across clinical trials?

Discrepancies (e.g., Phase III sarcoma trials ) may arise from patient heterogeneity, dosing regimens, or biomarker variability. Perform meta-analyses stratified by tumor subtype (e.g., leiomyosarcoma vs. liposarcoma) and correlate outcomes with TOP2A expression or albumin levels . Methodological Insight: Use multivariate Cox regression to adjust for confounders and validate predictive biomarkers via immunohistochemistry .

Q. What experimental designs optimize aldoxorubicin’s delivery in combination therapies?

Synergy with immune checkpoint inhibitors (e.g., PD-L1 inhibitors) is enhanced by aldoxorubicin’s immunogenic cell death induction. In the QUILT-88 trial, aldoxorubicin was combined with N-803 (IL-15 agonist) and radiation. Preclinically, sequential dosing (aldoxorubicin → immunotherapy) maximizes antigen exposure . Methodological Insight: Employ factorial design experiments to test drug sequences and measure cytokine profiles (e.g., IFN-γ) post-treatment .

Q. How does aldoxorubicin’s pharmacokinetics differ in albumin-deficient models, and what are the implications?

Albumin-binding is critical for prolonged circulation. In hypoalbuminemic models, rapid drug clearance reduces efficacy. Use genetic models (e.g., albumin-knockout mice) or nephrotic syndrome-induced hypoalbuminemia to study dose adjustments. Compensatory delivery systems (e.g., liposomal encapsulation) may improve bioavailability . Methodological Insight: Quantify serum albumin via ELISA and model pharmacokinetics using non-compartmental analysis (NCA) .

Q. What strategies mitigate aldoxorubicin-induced cardiotoxicity in long-term studies?

Unlike free doxorubicin, aldoxorubicin’s albumin binding reduces myocardial uptake. Monitor cardiac troponin I (cTnI) and echocardiography in chronic toxicity studies. Co-administration with dexrazoxane (Topo IIβ inhibitor) or ROS scavengers (e.g., coenzyme Q10) may further protect cardiac tissue . Methodological Insight: Conduct histopathological scoring of myocardial fibrosis and quantify mitochondrial DNA damage via qPCR .

Methodological Considerations

  • Quality Control : Adhere to FDA guidance for liposomal agents (e.g., in vitro leakage rates, encapsulated drug state) when formulating aldoxorubicin analogs .
  • Data Validation : Use orthogonal assays (e.g., LC-MS for quantification, Comet assay for DNA damage) to confirm findings from single-method studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aldoxorubicin hydrochloride
Aldoxorubicin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.